Cas no 1373233-27-2 (4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine)

4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine is a brominated aromatic diamine derivative featuring a tert-butyl and ethoxy substitution pattern. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty dyes. The presence of both electron-donating (ethoxy) and sterically hindered (tert-butyl) groups enhances its reactivity in selective coupling and cyclization reactions. The bromo substituent further enables functionalization via cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to the sensitivity of the diamine moiety.
4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine structure
1373233-27-2 structure
Product name:4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine
CAS No:1373233-27-2
MF:
MW:
CID:3047781

4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine

4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12147822-5g
4-Bromo-N1-(tert-butyl)-5-ethoxybenzene-1,2-diamine
1373233-27-2 95+%
5g
$828 2024-07-23

Additional information on 4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine

Comprehensive Overview of 4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine (CAS No. 1373233-27-2)

4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine (CAS No. 1373233-27-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, often referred to by its abbreviated name 4-Bromo-N-tert-butyl-ethoxybenzenediamine, features a brominated aromatic ring coupled with tert-butyl and ethoxy functional groups, making it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, where its diamine moiety could serve as a building block for heterocyclic compounds.

The synthesis of 4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine involves multi-step organic reactions, including bromination and N-alkylation processes. Its CAS No. 1373233-27-2 is a critical identifier for regulatory and commercial purposes, ensuring precise tracking in global chemical databases. Recent studies highlight its role in developing photoactive materials and ligands for catalysis, aligning with the growing demand for sustainable chemical solutions. Users searching for "brominated aromatic amines" or "tert-butyl diamine derivatives" often encounter this compound due to its relevance in high-performance material science.

In the context of current trends, 4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine is being explored for its potential in bioconjugation and proteomics, addressing the rising interest in targeted drug delivery systems. Its ethoxy group enhances solubility, a key factor in formulation optimization—a hot topic in pharmaceutical forums. Additionally, its stability under various pH conditions makes it a candidate for environmentally benign solvents, resonating with the global push toward green chemistry.

From a commercial perspective, suppliers of CAS No. 1373233-27-2 emphasize its high purity (>98%) and compliance with Good Manufacturing Practices (GMP), catering to industries requiring stringent quality control. Analytical techniques like HPLC and NMR are routinely employed to validate its structure, ensuring consistency for end-users. The compound’s molecular weight (283.19 g/mol) and logP value (indicating lipophilicity) are frequently searched parameters, reflecting its pharmacokinetic relevance.

Future research directions for 4-Bromo-N-tert-butyl-ethoxybenzenediamine may focus on its electrochemical properties, given the surge in energy storage applications. Its bromine atom offers opportunities for cross-coupling reactions, a staple in polymer chemistry. As the scientific community prioritizes atom-efficient synthesis, this compound’s role in catalytic cycles could further elevate its industrial significance.

In summary, 4-Bromo-1-N-tert-butyl-5-ethoxybenzene-1,2-diamine (CAS No. 1373233-27-2) stands at the intersection of innovation and practicality, with applications spanning life sciences to advanced materials. Its keyword-rich profile—including "brominated diamine synthesis" and "tert-butyl aromatic amines"—ensures visibility in academic and commercial searches, while its adaptability aligns with contemporary scientific and environmental priorities.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd